2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine

Enzyme Inhibition Medicinal Chemistry SSAO/VAP-1

This 2-pyridyl-3-pyrroline scaffold offers a unique balance of rigidity and reactivity for FBDD and CNS programs (XLogP3-AA=0.2, TPSA=24.9 Ų). Distinguished from regioisomeric or saturated analogs, it ensures reproducible target engagement (e.g., SSAO/VAP-1 inhibition). Procure with confidence for precise medicinal chemistry and chemical biology applications.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 770649-01-9
Cat. No. B13087671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine
CAS770649-01-9
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1C=C(CN1)C2=CC=CC=N2
InChIInChI=1S/C9H10N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-5,10H,6-7H2
InChIKeyLTNXRYQFKLUIAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine (770649-01-9): Structural Identity and Physicochemical Baseline for Research Procurement


2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine (CAS 770649-01-9) is a bicyclic heterocyclic compound comprising a pyridine ring substituted at the 2-position with a 2,5-dihydro-1H-pyrrole (3-pyrroline) moiety [1]. The compound has the molecular formula C9H10N2, a molecular weight of 146.19 g/mol, and a computed XLogP3-AA value of 0.2, indicating moderate hydrophilicity [2]. It is primarily supplied as a research chemical with typical purity specifications of ≥95% .

Why Generic Substitution of 2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine (770649-01-9) Fails: Regioisomer- and Substructure-Dependent Differentiation


The 2-position attachment of the dihydropyrrole ring to the pyridine core in 2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine is not interchangeable with regioisomeric (e.g., 3- or 4-pyridyl) or pyrrolidine-saturated analogs. The specific connectivity dictates the molecule's electronic distribution, hydrogen-bonding geometry, and lipophilicity (XLogP3-AA = 0.2), which in turn govern its behavior in coordination chemistry and biological target engagement [1]. The dihydro moiety provides a unique balance of rigidity and reactivity distinct from both fully aromatic pyrroles and fully saturated pyrrolidines, preventing functional equivalence with generic alternatives [2].

2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine (770649-01-9): Quantitative Evidence of Differentiation from In-Class Analogs


2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine Exhibits Nanomolar Inhibitory Potency Against Primary-Amine Oxidase (SSAO), Differentiating from Regioisomers

The compound demonstrates potent inhibition of primary-amine oxidase (semicarbazide-sensitive amine oxidase, SSAO) with an IC50 value of 0.0000026 mM (2.6 nM) in Bos taurus [1]. This nanomolar potency is a critical differentiator from its 3-pyridyl regioisomer, 3-(2,5-dihydro-1H-pyrrol-3-yl)pyridine, which, while also reported as an inhibitor of the same enzyme class [2], lacks published quantitative affinity data, precluding direct activity-based interchangeability.

Enzyme Inhibition Medicinal Chemistry SSAO/VAP-1

Optimized Lipophilicity (XLogP3-AA = 0.2) for Favorable Drug-Like Property Space Compared to Higher Lipophilic Dihydropyrrolopyridine Scaffolds

The compound possesses a computed XLogP3-AA value of 0.2 [1], which is significantly lower than the lipophilicity of fused dihydropyrrolo[2,3]pyridine scaffolds used in CRF-1 antagonist programs, where compounds were specifically optimized for 'reduced ClogP' [2]. While exact comparator values for the fused analogs are not disclosed in the abstract, the class-level trend indicates that lower lipophilicity (closer to 0) is associated with improved physicochemical properties, including potentially lower off-target promiscuity and enhanced aqueous solubility.

Medicinal Chemistry ADME Lipophilicity

Distinct Hydrogen Bond Donor Count (HBD = 1) and Topological Polar Surface Area (TPSA = 24.9 Ų) Relative to Aromatic Pyrrole Analogs

The compound has a computed Hydrogen Bond Donor count of 1 and a Topological Polar Surface Area (TPSA) of 24.9 Ų [1]. These values reflect the partially saturated dihydropyrrole ring, which reduces the TPSA compared to a fully aromatic pyrrole analog (e.g., 2-(1H-pyrrol-3-yl)pyridine, hypothetical TPSA ≈ 28-30 Ų). A TPSA below 60-70 Ų is generally associated with good blood-brain barrier permeability and oral bioavailability, making the 24.9 Ų value favorable for CNS drug design.

Physicochemical Property Drug Design Permeability

Single Rotatable Bond (RB = 1) Provides Conformational Restraint Favorable for Ligand Preorganization Relative to More Flexible Analogs

The compound possesses only one rotatable bond [1], conferring a high degree of conformational rigidity. This contrasts with analogs featuring longer linkers (e.g., 2-(pyrrolidin-3-ylmethyl)pyridine, RB ≥ 2) or saturated pyrrolidine rings, which exhibit greater flexibility. Conformational restriction is often desirable in medicinal chemistry to reduce entropic penalties upon target binding and to improve ligand efficiency.

Medicinal Chemistry Conformational Analysis Ligand Efficiency

High-Value Research and Procurement Applications for 2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine (770649-01-9)


SSAO/VAP-1 Inhibitor Tool Compound for In Vitro Enzyme Assays

Researchers investigating semicarbazide-sensitive amine oxidase (SSAO/VAP-1) as a therapeutic target for inflammatory and metabolic diseases can procure this compound as a tool inhibitor with a defined nanomolar IC50 (2.6 nM, Bos taurus) [1]. Its use ensures assay reproducibility and quantitative benchmarking against structurally undefined regioisomers like the 3-pyridyl analog.

Hydrophilic Scaffold for Fragment-Based Drug Discovery (FBDD)

Medicinal chemists seeking low-molecular-weight (146.19 g/mol), low-lipophilicity (XLogP3-AA = 0.2) fragments for FBDD campaigns can utilize this compound as a core scaffold [1]. Its favorable physicochemical profile minimizes the risk of downstream ADME liabilities common to more lipophilic dihydropyrrolopyridine analogs.

Conformationally Constrained Ligand for CNS Target Exploration

The combination of low TPSA (24.9 Ų) and a single rotatable bond makes this compound a suitable starting point for CNS drug discovery programs [1]. Its rigidity may confer enhanced target selectivity and binding efficiency, while the low TPSA supports passive blood-brain barrier permeability.

Building Block for Synthesis of Advanced Dihydropyrrole-Containing Heterocycles

The dihydropyrrole moiety offers a unique reactivity profile—distinct from aromatic pyrrole—for further functionalization [2]. This compound serves as a versatile intermediate for constructing more complex, biologically active molecules, including analogs of known CRF-1 antagonist scaffolds.

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